3,29-Dibenzoyl Rarounitriol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

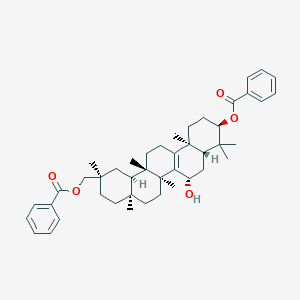

2D Structure

3D Structure

特性

IUPAC Name |

[(2R,4aS,6aS,7S,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58O5/c1-39(2)33-26-32(45)36-31(42(33,5)20-19-35(39)49-38(47)30-16-12-9-13-17-30)18-21-43(6)34-27-40(3,22-23-41(34,4)24-25-44(36,43)7)28-48-37(46)29-14-10-8-11-15-29/h8-17,32-35,45H,18-28H2,1-7H3/t32-,33-,34+,35+,40+,41+,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKGVMOZKMBTHF-DUVCPVCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC(C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)O)C)OC(=O)C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)[C@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)O)C)(C)COC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,29-Dibenzoyl Rarounitriol: Biological Origin, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,29-Dibenzoyl Rarounitriol is a naturally occurring multiflorane triterpene ester with potential pharmacological applications. This technical guide provides an in-depth overview of its primary biological source, detailed experimental protocols for its extraction and quantification, and a summary of its physicochemical properties.

Biological Source

The principal biological source of this compound is the plant Trichosanthes kirilowii Maxim. , a member of the Cucurbitaceae family.[1] This pentacyclic triterpenoid (B12794562) is primarily isolated from the seeds of the plant. While found in various parts of Trichosanthes kirilowii, research indicates that this compound is most concentrated within the seed kernel. One study also identified its presence in Cucumis melo var. inodorus (melon).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₈O₅ | [2] |

| Molecular Weight | 666.9 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 162-164°C | |

| Storage Temperature | 2-8°C | |

| Solubility | DMSO: 10 mM | [2] |

Experimental Protocols

Hierarchical Extraction from Trichosanthes kirilowii

The following protocol is based on the hierarchical extraction method developed by Zhang, H.-Q., et al. (2019), designed to separate different classes of compounds for accurate quantification.

Objective: To selectively extract this compound and other triterpenoids from various parts of T. kirilowii.

Materials:

-

Dried plant material (e.g., seed kernel) of T. kirilowii

-

n-hexane

-

50% Ethanol

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator

Procedure:

-

Defatting: Accurately weigh the powdered plant material. Add an appropriate volume of n-hexane and subject to ultrasonication for 30 minutes. Repeat this step twice to ensure complete removal of lipids.

-

Ethanol Extraction:

-

To the residue from the defatting step, add 85% ethanol and perform ultrasonication for 30 minutes. Filter the extract. Repeat this extraction step once more with 85% ethanol.

-

Combine the 85% ethanol extracts. This fraction contains this compound.

-

-

(Optional) Further Extraction for Other Compounds: The residue from the 85% ethanol extraction can be further extracted with 50% ethanol to isolate more polar compounds like flavonoids.

-

Concentration: Concentrate the 85% ethanol extract using a rotary evaporator to obtain the crude extract containing this compound.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is adapted from Zhang, H.-Q., et al. (2019) for the sensitive and accurate determination of this compound.

Instrumentation:

-

UHPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., Agilent Zorbax SB-C18, 2.1 × 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor/Product Ion Pairs: Specific m/z transitions for this compound would need to be optimized, but would be derived from its molecular weight.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the dried crude extract from the hierarchical extraction in a suitable solvent and filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the UHPLC-MS/MS system.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

An alternative method for quantification is HPLC-DAD.

Chromatographic Conditions:

-

System: Standard HPLC with a Diode-Array Detector.

-

Column: C18 analytical column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and water.

-

Detection Wavelength: Monitor at a suitable wavelength (e.g., 229 nm).

Linearity: A study on a related formulation showed a good linear relationship for this compound in the range of 0.028125 to 2.7 µg.[3]

Data Presentation

The following table summarizes the quantitative data for this compound in a related pharmaceutical preparation, as reported in the literature.

| Parameter | Value | Reference |

| Linear Range | 0.028125 - 2.7 µg | [3] |

| Linear Equation | Y = 545399.8342X + 6081.7059 | [3] |

| Correlation Coefficient (r) | 0.9998 | [3] |

| Average Recovery | 101.0% | [3] |

| Relative Standard Deviation (RSD) | 4.93% | [3] |

| Average Content in GualouXiebai drop pills | 0.053% | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the hierarchical extraction and quantification workflow for this compound from Trichosanthes kirilowii.

Caption: Workflow for the extraction and quantification of this compound.

Note on Biological Activity: As of the current literature review, specific biological activities and associated signaling pathways for purified this compound have not been extensively reported. Further research is required to elucidate its pharmacological mechanisms.

References

The Structural Elucidation of 3,29-Dibenzoyl Rarounitriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,29-Dibenzoyl Rarounitriol, a multiflorane-type pentacyclic triterpenoid (B12794562) isolated from the seeds of Trichosanthes kirilowii Maxim., stands as a significant bioactive natural product.[1] Its structural complexity necessitates a comprehensive analytical approach for complete characterization. This technical guide provides an in-depth overview of the structure elucidation of this compound, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available dataset of its NMR assignments is not readily found in current literature, this guide constructs a detailed analysis based on the known structure and comparative data from closely related analogues. We will explore the typical experimental protocols for isolation and the suite of spectroscopic techniques required to unambiguously determine its constitution and stereochemistry.

Introduction

Trichosanthes kirilowii Maxim. is a plant of the Cucurbitaceae family with a history of use in traditional medicine.[1] Phytochemical investigations have revealed a rich diversity of secondary metabolites, including a notable class of multiflorane-type triterpenoids. Among these, this compound has been identified as a major bioactive constituent.[1] The elucidation of its precise molecular architecture is fundamental to understanding its biological activity and for its potential development as a therapeutic agent or a marker for quantitative analysis of T. kirilowii preparations.[1]

The structure of this compound is characterized by a pentacyclic rarounitriol core, which is a multiflorane triterpene, substituted with two benzoyl groups at positions 3 and 29. The systematic name for this compound is (3α,7β,20α)-13-methyl-26-norolean-8-ene-3,7,29-triol, 3,29-dibenzoate.[2]

Isolation and Purification

The isolation of this compound from the seeds of T. kirilowii typically follows a multi-step protocol common for the separation of natural products. The general workflow is outlined below.

Experimental Protocol: A Representative Example

-

Extraction: The dried and powdered seeds of T. kirilowii are subjected to exhaustive extraction with a polar solvent such as ethanol or methanol (B129727) at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, for instance, n-hexane, ethyl acetate, and n-butanol. The triterpenoid fraction containing this compound is typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, often with methanol as the eluent, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water gradients).

-

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule. For this compound, the molecular formula is established as C₄₄H₅₈O₅.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of complex organic molecules like this compound. This involves a suite of 1D and 2D NMR experiments.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and types of protons in the molecule. Key expected signals for this compound would include:

-

Aromatic Protons: Signals in the region of δ 7.0-8.5 ppm corresponding to the two benzoyl groups.

-

Protons on Carbons Bearing Ester Groups: Protons at C-3 and the methylene (B1212753) protons at C-29 would be shifted downfield due to the deshielding effect of the benzoyl groups.

-

Proton on Carbon Bearing a Hydroxyl Group: The proton at C-7 would appear as a multiplet, with its chemical shift influenced by the hydroxyl group.

-

Olefinic Proton: A signal corresponding to the proton at C-9 of the multiflor-8-ene core.

-

Methyl Protons: A series of singlet signals for the tertiary methyl groups of the triterpene skeleton.

3.2.2. ¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) distinguish between CH, CH₂, and CH₃ groups. Expected signals include:

-

Carbonyl Carbons: Resonances around δ 165-170 ppm for the ester carbonyls of the benzoyl groups.

-

Aromatic Carbons: Signals in the δ 125-135 ppm range for the carbons of the two benzene (B151609) rings.

-

Olefinic Carbons: Signals for the C-8 and C-9 double bond.

-

Oxygenated Carbons: Signals for C-3, C-7, and C-29.

-

Aliphatic Carbons: A multitude of signals in the upfield region corresponding to the remaining carbons of the pentacyclic triterpene framework.

3.2.3. 2D NMR Spectroscopy

2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons and thus building fragments of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on their attached proton's chemical shift.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the fragments identified by COSY and for placing quaternary carbons and functional groups. For instance, HMBC correlations from the protons of the benzoyl groups to the carbonyl carbons, and from the protons at C-3 and C-29 to these carbonyl carbons, would confirm the locations of the ester groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

NMR Data Analysis

Table 1: Predicted Key ¹H NMR Data for this compound (in CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity |

| H-3 | ~4.7-4.9 | dd |

| H-7 | ~3.3-3.5 | m |

| H₂-29 | ~4.2-4.4 | m |

| Benzoyl-H (ortho) | ~8.0-8.2 | d |

| Benzoyl-H (meta, para) | ~7.3-7.6 | m |

| Methyls | ~0.8-1.3 | s |

Table 2: Predicted Key ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted δ (ppm) |

| C-3 | ~80-82 |

| C-7 | ~75-77 |

| C-8 | ~140-142 |

| C-9 | ~120-122 |

| C-29 | ~65-67 |

| Benzoyl C=O | ~166-167 |

| Benzoyl C (ipso) | ~130-131 |

| Benzoyl C (ortho) | ~129-130 |

| Benzoyl C (meta) | ~128-129 |

| Benzoyl C (para) | ~132-133 |

Note: These are predicted values based on the analysis of similar compounds and are intended for illustrative purposes.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Following isolation and purification through various chromatographic methods, the definitive structure is established using mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments. While a primary literature source detailing the complete NMR assignment was not identified in the conducted search, a thorough understanding of the multiflorane triterpenoid skeleton and the influence of benzoyl substituents allows for a confident prediction of its spectroscopic features. This guide provides a robust framework for researchers and scientists engaged in the study of this and other complex natural products.

References

Unveiling the Presence of 3,29-Dibenzoyl Rarounitriol Across the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural abundance of the pentacyclic triterpenoid, 3,29-Dibenzoyl Rarounitriol, in various plant parts. Primarily targeting researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of the compound, detailed experimental protocols for its extraction and analysis, and insights into its potential biological activities and associated signaling pathways.

Natural Abundance of this compound

This compound is a significant bioactive compound predominantly isolated from Trichosanthes kirilowii Maxim., a member of the Cucurbitaceae family.[1] Its concentration varies considerably across different parts of the plant, with the highest levels found in the seed kernel. This distribution underscores the importance of selecting specific plant tissues for maximizing the yield of this valuable compound.

A pivotal study by Zhang et al. (2019) systematically quantified the distribution of this compound in nine different parts of Trichosanthes kirilowii. The findings from this research are summarized in the table below, offering a clear comparison of the compound's abundance.

| Plant Part | Concentration of this compound (μg/g) |

| Main Root | Not Detected |

| Main Root Bark | Not Detected |

| Lateral Root | Not Detected |

| Lateral Root Bark | Not Detected |

| Stem | Not Detected |

| Leaf | Not Detected |

| Pericarp | Not Detected |

| Seed Kernel | 18,345.2 |

| Seed Coat | 1,234.7 |

Data extracted from Zhang, H.-Q., et al. (2019). "Hierarchical extraction and simultaneous determination of flavones and triterpenes in different parts of Trichosanthes kirilowii Maxim. by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 167, 114-122.

Furthermore, research by Liu et al. (2014) highlights that the concentration of this compound in the seeds of T. kirilowii is significantly influenced by the maturity of the seeds and the post-harvest processing methods. Their findings indicate that fully mature seeds, when dried at 60°C, yield the highest concentration of the compound, reaching up to 131.63 μg/mL in the processed sample. This suggests that both developmental stage and processing parameters are critical factors for optimizing the extraction of this compound.

Experimental Protocols

The extraction and quantification of this compound from plant materials require specific and sensitive methodologies. The following protocols are based on established methods cited in the literature.

Hierarchical Extraction Protocol for Triterpenes

A specialized hierarchical extraction method has been developed to selectively isolate triterpenoids like this compound, which may have a low response on a mass spectrometry detector when mixed with other compounds.

Objective: To enrich the sample with triterpenoids prior to instrumental analysis.

Methodology:

-

Initial Extraction: The dried and powdered plant material (e.g., seed kernel) is first extracted with a polar solvent, such as 70% ethanol, to remove flavonoids and other polar compounds. This is typically done using ultrasonication or maceration.

-

Supernatant Separation: The mixture is centrifuged, and the supernatant containing the polar compounds is collected.

-

Residue Re-extraction: The remaining plant residue is then subjected to a second extraction step using a less polar solvent, such as petroleum ether. This step is designed to specifically extract the less polar triterpenoids, including this compound.

-

Solvent Evaporation and Reconstitution: The petroleum ether extract is evaporated to dryness under reduced pressure. The resulting residue, enriched with triterpenoids, is then reconstituted in a suitable solvent (e.g., methanol) for subsequent analysis.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification

Objective: To accurately quantify the concentration of this compound in the extracted samples.

Instrumentation:

-

UHPLC system coupled with a triple quadrupole tandem mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: A small volume (e.g., 1-5 µL) of the reconstituted extract is injected.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

Ion Transitions: Specific m/z transitions for the parent and daughter ions of this compound are selected for quantification.

Biological Activity and Signaling Pathways

Emerging research suggests that extracts from the seeds of Trichosanthes kirilowii, which are rich in this compound, possess significant anti-cancer properties. Studies on colorectal cancer cell lines have demonstrated that these extracts can suppress cell growth and induce apoptosis (programmed cell death).

While the precise molecular mechanisms of this compound are still under investigation, the anti-cancer effects of the seed extracts have been linked to the modulation of key signaling pathways involved in apoptosis. Specifically, the ethanolic extract of T. kirilowii seeds has been shown to:

-

Inhibit the expression of Bcl-2: Bcl-2 is an anti-apoptotic protein, and its inhibition promotes cell death.

-

Induce the cleavage of caspase-3 and PARP: Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation, along with the cleavage of PARP (a DNA repair enzyme), are hallmark indicators of apoptosis.

These findings suggest that this compound may exert its cytotoxic effects by triggering the intrinsic apoptotic pathway.

Visualizations

To further elucidate the experimental and logical frameworks discussed, the following diagrams have been generated using the DOT language.

References

In-Depth Technical Whitepaper on the Potential Pharmacological Effects of 3,29-Dibenzoyl Rarounitriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,29-Dibenzoyl Rarounitriol, a multiflorane triterpenoid (B12794562) ester isolated from the seeds of Trichosanthes kirilowii, is an emerging natural product with demonstrated bioactive potential. This document provides a comprehensive technical overview of its known pharmacological effects, focusing on anthelmintic and androgenic-modulating properties. All available quantitative data is presented in structured tables, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation. Additionally, relevant biological pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for future research and development.

Introduction

This compound is a pentacyclic triterpenoid that has been identified as a major bioactive constituent of Trichosanthes kirilowii, a plant used in traditional medicine.[1][2] As a distinct chemical entity, it is being investigated for its potential therapeutic applications. This whitepaper synthesizes the current scientific knowledge regarding its pharmacological activities, providing a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Pharmacological Activities

Current research has identified two primary areas of pharmacological activity for this compound: anthelmintic effects and modulation of androgen receptor signaling.

Anthelmintic Activity

A high-throughput screening of compound libraries identified this compound as a potential anthelmintic agent. The study evaluated its efficacy against the model organism Caenorhabditis elegans.

Data Summary:

| Compound | Organism | Assay | Endpoint | Result (EC₅₀) | Cytotoxicity (HepG2 & Mouse Intestinal Organoids) |

| This compound | C. elegans | Motility Inhibition | EC₅₀ | < 60 µM | Tested, specific data not detailed in primary report |

Experimental Protocols:

-

High-Throughput Screening (HTS) on C. elegans

-

Organism: Caenorhabditis elegans (free-living nematode).

-

Assay Principle: A motility inhibition assay was used to screen for anthelmintic activity.

-

Methodology:

-

Compounds from various libraries, including a terpenoid library containing this compound, were initially screened in a single-shot assay at a concentration of 110 µM.

-

A motility inhibition value of >70% at 0 or 24 hours was the cut-off for identifying potential hits.

-

Compounds meeting this criterion, including this compound, underwent dose-response studies to determine the half-maximal effective concentration (EC₅₀).

-

-

Workflow Diagram:

Anthelmintic screening and follow-up workflow.

-

-

Cytotoxicity Assays

-

Models: Human liver spheroids (HepG2) and mouse intestinal organoids were used to assess the safety profile.

-

Purpose: These assays provide a more biologically relevant context for evaluating potential toxicity compared to traditional 2D cell cultures.

-

Note: While the study confirmed that this compound was subjected to these cytotoxicity tests, the specific quantitative results (e.g., CC₅₀ values) were not detailed in the primary publication.

-

Androgenic Activity Modulation

While not tested in its pure form, an ethanolic extract of Trichosanthes kirilowii (TK) containing a quantified amount of this compound demonstrated androgenic activity in a human prostate cancer cell line.[2]

Data Summary:

| Compound/Extract | Cell Line | Effect | Key Findings | Concentration of this compound in Extract |

| 70% Ethanol Extract of T. kirilowii | 22Rv1 (Human Prostate Cancer) | Androgenic Activity | Increased cell proliferation (non-cytotoxic); Enhanced Androgen Receptor (AR) transcriptional activity; Increased expression of AR-regulated genes PSA and KLK2.[2] | 3.84 ± 0.01 mg/g[2] |

Experimental Protocols:

-

Quantification of this compound in TK Extract via HPLC

-

System: Shimadzu Prominence LC–20A system with a photodiode array (PDA) detector.[2]

-

Column: Phenomenex Gemini C18 (250 × 4.6 mm; 5 µm particle size).[2]

-

Mobile Phase: Isocratic elution with 5% distilled water (A) and 95% acetonitrile (B52724) (B).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 230 nm.[2]

-

Retention Time: 15.19 min.[2]

-

-

Cell Culture and Proliferation Assay

-

Androgen Receptor (AR) Luciferase Assay

-

Principle: To measure the ability of the extract to activate the androgen receptor.

-

Methodology: 22Rv1 cells were transiently transfected with a luciferase reporter vector under the control of an AR-responsive promoter. Cells were then treated with the TK extract. The resulting luciferase activity, indicating AR transactivation, was measured.[2]

-

-

Western Blot Analysis

-

Purpose: To determine the effect of the TK extract on the protein expression of AR target genes.

-

Methodology: 22Rv1 cells were treated with the TK extract. Cell lysates were collected, and proteins were separated by SDS-PAGE. The expression levels of Prostate-Specific Antigen (PSA) and Kallikrein-related peptidase 2 (KLK2) were detected using specific antibodies.[2]

-

Signaling Pathway:

The findings from the study on the TK extract suggest an interaction with the Androgen Receptor signaling pathway. The extract was shown to enhance the transcriptional activity of the AR, leading to the upregulation of downstream target genes like PSA and KLK2, which are implicated in prostate biology.

Conclusion and Future Directions

The current body of evidence, though limited, highlights this compound as a promising natural product with distinct pharmacological activities. Its demonstrated anthelmintic effect warrants further investigation against a broader range of parasitic helminths of veterinary and clinical importance. Elucidation of its specific cytotoxicity profile is critical for determining its therapeutic index.

The compound's presence in an extract with androgenic-modulating properties is intriguing. Future studies should focus on testing the purified this compound to determine if it is the sole active principal or if it acts synergistically with other components of the extract. Investigating its potential as a selective androgen receptor modulator (SARM) could open new avenues for therapeutic development.

Further research is required to explore other potential pharmacological effects, such as anti-inflammatory and cytotoxic activities, which are common among triterpenoids. A deeper understanding of its mechanism of action, including the specific signaling pathways it modulates, will be essential for advancing this compound in the drug discovery pipeline.

References

Unraveling the Bioactivity of 3,29-Dibenzoyl Rarounitriol: A Technical Guide to Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,29-Dibenzoyl rarounitriol, a multiflorane-type triterpenoid (B12794562) ester isolated from the seeds of Trichosanthes kirilowii, represents a class of natural products with significant, yet largely unexplored, therapeutic potential. While direct, in-depth mechanism of action studies on this specific molecule are not yet prevalent in the public domain, the broader family of triterpenoids, and specifically those from Trichosanthes kirilowii, have demonstrated a range of biological activities, including notable anti-tumor and anti-inflammatory properties. This technical guide consolidates the available information on this compound, discusses the likely signaling pathways it may modulate based on the activities of structurally related compounds, and provides detailed experimental protocols for researchers to investigate its precise mechanism of action.

Introduction to this compound

This compound is a pentacyclic triterpenoid, a class of compounds known for their diverse pharmacological effects.[1] It is identified as a major bioactive constituent in Trichosanthes kirilowii, a plant used in traditional Chinese medicine.[2][3] The general consensus in the scientific community points towards triterpenoids as a promising source for novel drug candidates, particularly in oncology. Compounds from this class have been reported to exhibit cytotoxic properties against various cancer cell lines, often through the induction of apoptosis and modulation of key cellular signaling pathways.[4]

While specific quantitative data on the bioactivity of this compound is scarce in current literature, its structural similarity to other multiflorane triterpenes, such as karounidiol—noted for its anti-tumor promoting effects—suggests that it likely shares a similar pharmacological profile.[4] This guide will, therefore, extrapolate potential mechanisms and provide the necessary tools for their experimental validation.

Putative Mechanism of Action: A Hypothesis Based on Triterpenoid Pharmacology

Based on extensive research into the bioactivity of pentacyclic triterpenoids, a primary anti-cancer mechanism involves the induction of apoptosis through the modulation of critical cell survival and death signaling pathways. The most probable targets for this compound include the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer.

Induction of Apoptosis

Triterpenoids are well-documented inducers of programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.

Modulation of PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Many triterpenoids have been shown to inhibit this pathway, leading to decreased proliferation and enhanced apoptosis in cancer cells. It is hypothesized that this compound may exert its effects by downregulating the phosphorylation of key proteins in this pathway.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical signaling network that governs cellular processes like proliferation, differentiation, and apoptosis. The effect of triterpenoids on this pathway can be context-dependent, sometimes leading to the activation of pro-apoptotic JNK and p38, while inhibiting the pro-survival ERK pathway.

Below is a diagram illustrating the hypothesized signaling pathways that may be modulated by this compound, leading to apoptosis.

Caption: Hypothesized signaling pathways modulated by this compound.

Quantitative Data Summary

As of the date of this publication, specific quantitative data, such as IC50 values for this compound against various cell lines, are not available in peer-reviewed literature. To facilitate future research, the following table structure is proposed for summarizing such data once it becomes available.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Exposure Time (h) | Reference |

| e.g., A549 | Lung Carcinoma | MTT Assay | Data not available | 24, 48, 72 | [Future Publication] |

| e.g., MCF-7 | Breast Adenocarcinoma | MTT Assay | Data not available | 24, 48, 72 | [Future Publication] |

| e.g., HCT116 | Colon Carcinoma | MTT Assay | Data not available | 24, 48, 72 | [Future Publication] |

| e.g., HeLa | Cervical Carcinoma | MTT Assay | Data not available | 24, 48, 72 | [Future Publication] |

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are required. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat cells with the desired concentrations of this compound for 24 or 48 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect the expression and phosphorylation status of specific proteins within the hypothesized signaling pathways.

-

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Protocol:

-

Seed and treat cells as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

The following diagram illustrates a general experimental workflow for investigating the mechanism of action of a novel compound like this compound.

Caption: General experimental workflow for mechanism of action studies.

Conclusion

This compound is a promising natural product that warrants further investigation to unlock its full therapeutic potential. While direct experimental evidence for its mechanism of action is currently lacking, the well-established anti-cancer properties of the broader triterpenoid class provide a strong foundation for hypothesizing its activity. It is anticipated that this compound induces apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these hypotheses and elucidate the precise molecular mechanisms underlying the bioactivity of this compound. Such studies are crucial for the future development of this compound as a potential novel anti-cancer agent.

References

A Technical Guide to Investigating the Cytotoxicity of 3,29-Dibenzoyl Rarounitriol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of 3,29-Dibenzoyl Rarounitriol is not publicly available. This guide, therefore, provides a comprehensive framework of established methodologies and protocols for conducting early-stage research into the cytotoxic potential of this novel compound. It leverages general protocols for natural product cytotoxicity testing and insights from related compounds isolated from Trichosanthes kirilowii.

Introduction

This compound is a multiflorane triterpene ester isolated from the seeds of Trichosanthes kirilowii. While other compounds from this plant, such as Cucurbitacin D, have demonstrated cytotoxic and pro-apoptotic activities, the specific biological effects of this compound remain to be elucidated.[1][2] This document outlines a systematic approach to the initial in vitro evaluation of its cytotoxic properties, providing a foundation for further drug development efforts.

Initial Cytotoxicity Screening: Cell Viability Assays

The first step in assessing the cytotoxic potential of this compound is to determine its effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[3][4]

Hypothetical Data Presentation

Results from a preliminary MTT assay could be presented as follows, calculating the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value |

| HeLa | Cervical Adenocarcinoma | Hypothetical Value |

| HepG2 | Hepatocellular Carcinoma | Hypothetical Value |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Investigating the Mechanism of Cell Death: Apoptosis Assays

Should this compound exhibit significant cytotoxicity, the next step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death).

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis. It distinguishes between viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells.

| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

-

Cell Treatment: Seed a suitable cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[5]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Elucidating Signaling Pathways: Western Blotting

To delve deeper into the molecular mechanisms, Western blotting can be employed to investigate changes in the expression of key proteins involved in apoptosis.

Hypothetical Data Presentation

| Protein Target | Treatment | Fold Change vs. Control (Normalized to β-actin) |

| Bcl-2 (Anti-apoptotic) | This compound | Hypothetical Decrease |

| Bax (Pro-apoptotic) | This compound | Hypothetical Increase |

| Cleaved Caspase-3 | This compound | Hypothetical Increase |

| Cleaved PARP | This compound | Hypothetical Increase |

Experimental Protocol: Western Blotting for Apoptotic Markers

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).[7] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing Experimental and Logical Frameworks

Experimental Workflow

Caption: General experimental workflow for cytotoxicity assessment.

Hypothetical Signaling Pathway

Based on the known activity of other triterpenoids from Trichosanthes kirilowii that inhibit the STAT3 pathway, a similar mechanism could be investigated for this compound.[2]

Caption: Hypothetical STAT3-mediated apoptotic pathway.

Conclusion

This technical guide provides a robust starting point for the systematic evaluation of the cytotoxic properties of this compound. By following these established protocols, researchers can generate the foundational data necessary to determine the compound's potential as an anticancer agent and to elucidate its mechanism of action. The provided workflows and hypothetical pathways serve as a blueprint for experimental design and data interpretation in this nascent area of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trichosanthes kirilowii Ethanol Extract and Cucurbitacin D Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 細胞計數與健康分析 [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Unveiling 3,29-Dibenzoyl Rarounitriol: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,29-Dibenzoyl Rarounitriol, a complex multiflorane triterpene ester, has emerged as a significant bioactive compound from the seeds of Trichosanthes kirilowii Maxim.[1][2]. This technical guide provides an in-depth overview of the history of its discovery and isolation, complete with detailed experimental protocols, quantitative data, and visualizations of the isolation workflow. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

The discovery of this compound is credited to a 2005 study by Wu and colleagues, published in Helvetica Chimica Acta, which detailed the isolation of two new multiflorane triterpene esters from the chloroform (B151607) extract of the seeds of Trichosanthes kirilowii[2][3][4]. In this seminal paper, the compound was initially named (3α,7β)-3,7,29-trihydroxymultiflor-8-ene-3,29-diyl dibenzoate. Subsequent characterization and common usage have led to its current name, this compound. The natural source of this compound, Trichosanthes kirilowii, is a plant in the Cucurbitaceae family, and the compound is particularly concentrated in the seed kernel[1].

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Formal Name | (3α,7β,20α)-13-methyl-26-norolean-8-ene-3,7,29-triol, 3,29-dibenzoate |

| CAS Number | 873001-54-8 |

| Molecular Formula | C₄₄H₅₈O₅ |

| Molecular Weight | 666.93 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 162-164 °C |

| Solubility | Soluble in DMSO (10 mM) |

| Storage | -20°C |

| λmax | 229 nm |

Experimental Protocols

Isolation of this compound from Trichosanthes kirilowii Seeds

The following protocol is based on the initial discovery and subsequent analytical methods developed for the isolation and purification of this compound.

1. Plant Material and Extraction:

-

Air-dried and powdered seeds of Trichosanthes kirilowii Maxim. are used as the starting material.

-

The powdered seeds are extracted with chloroform (CHCl₃) at room temperature.

-

The resulting chloroform extract is concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified by Prep-HPLC.

-

A C18 reversed-phase column is typically used.

-

The mobile phase is a mixture of methanol (B129727) and water in a gradient elution.

-

The eluent is monitored by a UV detector at 229 nm.

-

-

Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/chloroform) to yield a white, crystalline solid.

Analytical Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule.

Quantitative Data

While the initial discovery paper does not provide a quantitative yield for the isolation, subsequent studies on the analysis of T. kirilowii have provided data on the content of this compound in the seeds. One study using an HPLC-DAD method for quality control of GualouXiebai drop pills, which contain T. kirilowii, reported an average content of 0.053% of this compound in the pills. The method showed a good linear relationship in the range of 0.028125 to 2.7 µg.

Visualizations

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the seeds of Trichosanthes kirilowii.

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

Preliminary investigations and the phytochemical context of Trichosanthes kirilowii suggest potential biological activities for this compound. While direct studies on the pure compound are limited, extracts of T. kirilowii seeds have shown cytotoxic effects against cancer cell lines. It is hypothesized that this compound, as a major triterpenoid (B12794562) constituent, contributes to these activities.

There is commercial and anecdotal evidence suggesting a link to the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. However, at present, there is a lack of published, peer-reviewed research that definitively demonstrates the direct effect of pure this compound on this or any other signaling pathway. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, which is a potential target for compounds like this compound.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound stands as a structurally intriguing natural product with potential therapeutic applications. This guide has consolidated the available information on its discovery, isolation from Trichosanthes kirilowii seeds, and physicochemical properties. The provided experimental protocols and workflow diagrams offer a practical resource for researchers. While its biological activities and molecular mechanisms, particularly its interaction with signaling pathways like PI3K/Akt/mTOR, are yet to be fully elucidated, the existing data provides a strong foundation for future investigations into the pharmacological potential of this unique triterpenoid.

References

A Technical Guide to the Physicochemical Properties of 3,29-Dibenzoyl Rarounitriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,29-Dibenzoyl Rarounitriol is a multiflorane-type pentacyclic triterpenoid (B12794562) ester that has been isolated from the seeds of Trichosanthes kirilowii Maxim., a plant used in traditional medicine.[1][2][3] As a bioactive natural product, it is the subject of research for its potential pharmacological applications.[2] This technical guide provides a comprehensive overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and discusses its potential biological context, offering a foundational resource for researchers in drug discovery and development.

Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in biological systems and for the formulation of potential drug products.

| Property | Value | Source(s) |

| Molecular Formula | C₄₄H₅₈O₅ | [4] |

| Molecular Weight | 666.93 g/mol | [3][4] |

| Appearance | White to off-white solid/crystalline powder. | [3] |

| Melting Point | 162-164 °C | [2] |

| Boiling Point | 706.5 ± 60.0 °C (at 760 mmHg, Predicted) | |

| Density | 1.16 g/cm³ (Predicted) | [2] |

| Solubility | DMSO: 25 mg/mL (37.49 mM) Ethanol: 4.55 mg/mL (with heating) | [4] |

| LogP (Predicted) | 9.98 | [2] |

| CAS Number | 873001-54-8 | [4] |

| Storage Conditions | 4°C or -20°C, sealed, protected from light and moisture. | [3][4] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical research. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity.[5] A sharp melting range (typically < 2°C) is characteristic of a pure compound.[5]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a glass capillary tube to a height of 1-2 mm.[6][7] The tube is tapped gently to ensure dense packing.[6]

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is used.[5]

-

Procedure: a. The packed capillary is placed into the heating block of the apparatus.[8] b. For an unknown compound, a rapid heating rate (~10-20°C/min) is used to determine an approximate melting range.[8] c. A second, fresh sample is then heated rapidly to about 15-20°C below the approximate melting point.[7] d. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5] e. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[5]

Solubility Determination

Solubility is a critical parameter influencing a compound's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10]

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, DMSO, ethanol) in a sealed vial.[11]

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[9][11]

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[9][12]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Analysis: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the compound in the test samples. The resulting concentration is reported as the solubility in units such as mg/mL or µM.[12]

Figure 1. Experimental workflow for the shake-flask solubility assay.

Purity Analysis

HPLC is the most common and reliable method for assessing the purity of natural products and synthetic compounds.[13][14]

Methodology: Reversed-Phase HPLC (RP-HPLC)

-

System: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector (typically a Diode Array Detector, DAD) is used.[15]

-

Column: A C18 reversed-phase column is commonly employed for non-polar compounds like triterpenoids.

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of a polar solvent (e.g., water) and increasing the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol). This allows for the separation of impurities with different polarities.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and diluted to an appropriate concentration for analysis.

-

Analysis: The sample is injected onto the column. The retention time of the main peak corresponding to this compound is recorded. The DAD detector acquires UV spectra across a range of wavelengths, which helps in peak identification and purity assessment.

-

Purity Calculation: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram at a specific wavelength.

Biological Context and Potential Signaling Pathways

This compound is a constituent of Trichosanthes kirilowii, a plant with a history of use in traditional medicine for treating conditions such as inflammation and diabetes.[16][17] Modern research has focused on the cytotoxic and anti-cancer activities of compounds isolated from this plant.[18][19] Triterpenoids, as a class, are known to exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways.

While direct studies on the mechanism of action for this compound are limited, a common target for anti-cancer compounds is the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[20][21] Other bioactive compounds from T. kirilowii have been shown to induce apoptosis in cancer cells, a process often regulated by this pathway.[16] Therefore, it is plausible that this compound may also exert its activity through modulation of PI3K/Akt/mTOR signaling.

Figure 2. Hypothesized modulation of the PI3K/Akt/mTOR pathway.

References

- 1. Trichosanthes kirilowii Ethanol Extract and Cucurbitacin D Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chm.uri.edu [chm.uri.edu]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. enamine.net [enamine.net]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]

- 15. CAS 873001-54-8 | this compound [phytopurify.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Chemical constituents of Trichosanthes kirilowii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 3,29-Dibenzoyl Rarounitriol in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3,29-Dibenzoyl Rarounitriol in human plasma. The method utilizes a simple protein precipitation for sample preparation and a reversed-phase chromatographic separation. The mass spectrometric detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM). The method has been validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies.

Introduction

This compound is a bioactive multiflorane triterpene ester isolated from Trichosanthes kirilowii[1]. As a potential therapeutic agent, a reliable method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed[2][3]. This application note provides a detailed protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

This compound (purity ≥98%) was obtained from a commercial supplier.

-

Betulinic acid (Internal Standard, IS), (purity ≥98%) was purchased from a commercial supplier.

-

LC-MS grade acetonitrile (B52724), methanol, and water were obtained from a reputable vendor.

-

Formic acid (LC-MS grade) was also procured from a commercial source.

-

Human plasma (with K2EDTA as anticoagulant) was sourced from a certified biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

LC-MS/MS Method

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1.0 min: 20% B

-

1.0-5.0 min: 20% to 95% B

-

5.0-6.0 min: 95% B

-

6.0-6.1 min: 95% to 20% B

-

6.1-8.0 min: 20% B

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: Nitrogen

-

MRM Transitions:

-

This compound: Precursor Ion (Q1): 667.4 m/z, Product Ion (Q3): 105.1 m/z (Quantifier), 545.4 m/z (Qualifier)

-

Betulinic Acid (IS): Precursor Ion (Q1): 457.4 m/z, Product Ion (Q3): 439.4 m/z (Quantifier)

-

Protocols

Preparation of Standard and Quality Control Solutions

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Betulinic acid (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL Betulinic acid in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry[4][5][6].

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in six replicates. The accuracy was within ±15% of the nominal values, and the precision (%CV) was ≤15%.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The recovery was consistent and reproducible. The matrix effect was found to be negligible.

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma

| Nominal Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |

| 1.0 (LLOQ) | 0.012 | 105.3 | 8.7 |

| 2.5 | 0.031 | 102.1 | 6.5 |

| 10 | 0.125 | 98.9 | 4.2 |

| 50 | 0.630 | 99.5 | 3.1 |

| 100 | 1.258 | 101.2 | 2.5 |

| 250 | 3.145 | 100.8 | 1.9 |

| 500 | 6.290 | 99.1 | 2.3 |

| 1000 (ULOQ) | 12.580 | 98.5 | 3.8 |

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) ± SD | Intra-day % Accuracy | Intra-day % CV | Inter-day Mean Conc. (ng/mL) ± SD | Inter-day % Accuracy | Inter-day % CV |

| LLOQ | 1.0 | 1.03 ± 0.08 | 103.0 | 7.8 | 1.05 ± 0.11 | 105.0 | 10.5 |

| LQC | 3.0 | 2.95 ± 0.15 | 98.3 | 5.1 | 3.08 ± 0.21 | 102.7 | 6.8 |

| MQC | 300 | 305.1 ± 10.7 | 101.7 | 3.5 | 294.6 ± 15.3 | 98.2 | 5.2 |

| HQC | 800 | 792.8 ± 25.4 | 99.1 | 3.2 | 810.4 ± 31.6 | 101.3 | 3.9 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Caption: Hypothetical signaling pathway influenced by this compound.

Conclusion

A highly sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic studies.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Isolation and Purification of 3,29-Dibenzoyl Rarounitriol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,29-Dibenzoyl Rarounitriol is a multiflorane triterpenoid (B12794562) ester that has been identified as a major bioactive compound in plants such as Trichosanthes kirilowii and Cucumis melo var. inodorus (melon).[1] As a member of the triterpenoid class of natural products, it holds potential for various pharmacological applications, including cytotoxic and anti-inflammatory activities, which are common for this compound class.[2] The complex structure of this compound necessitates a robust multi-step protocol for its efficient isolation and purification from its natural sources.

This document provides a detailed protocol for the isolation and purification of this compound from the seeds of Trichosanthes kirilowii. The methodology is based on standard phytochemical techniques for the separation of triterpenoids and can be adapted for related compounds.

Physicochemical and Analytical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₈O₅ | [3][4] |

| Molecular Weight | 666.93 g/mol | [3][5] |

| CAS Number | 873001-54-8 | [3][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 162-164°C | [6] |

| Storage | 4°C, sealed, away from moisture and light | [3] |

| Long-term Storage | -20°C (≥ 4 years stability) | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Reference |

| DMSO | 25 mg/mL (37.49 mM) | Requires sonication and warming to 60°C | [3][5] |

| Ethanol (B145695) | 4.55 mg/mL (6.82 mM) | Requires sonication and warming to 60°C | [3] |

Table 3: Analytical HPLC Parameters for Quantification

| Parameter | Value | Reference |

| Detection Method | HPLC-DAD (Diode Array Detector) | [1] |

| Linear Range | 0.028125 - 2.7 µg | [1] |

| Linear Equation | Y = 545399.8342X + 6081.7059 | [1] |

| Correlation Coefficient (r) | 0.9998 | [1] |

| Average Recovery | 101.0% (RSD 4.93%) | [1] |

| Average Content in Test Pills | 0.053% | [1] |

Experimental Protocol

This protocol details the steps for the extraction, fractionation, and purification of this compound from the seeds of Trichosanthes kirilowii.

Materials and Reagents

-

Plant Material: Dried seeds of Trichosanthes kirilowii.

-

Solvents (Analytical or HPLC grade): n-Hexane, Dichloromethane (B109758) (DCM), Ethyl Acetate (B1210297) (EtOAc), Ethanol (EtOH), Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Deionized Water.

-

Stationary Phases: Silica (B1680970) gel (60-120 mesh for column chromatography), C18 silica gel for preparative HPLC.

-

Equipment:

-

Grinder or mill

-

Soxhlet extractor or large-scale maceration setup

-

Rotary evaporator

-

Glass columns for chromatography

-

Fraction collector

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical HPLC system

-

Vortex mixer and sonicator

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Standard laboratory glassware

-

Step 1: Preparation of Plant Material

-

Drying: Ensure the seeds of T. kirilowii are thoroughly dried in a well-ventilated oven at 40-50°C to a constant weight to prevent enzymatic degradation.

-

Grinding: Pulverize the dried seeds into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Step 2: Extraction

-

Maceration: Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

-

Filtration: Filter the mixture through a Büchner funnel to separate the extract from the plant debris.

-

Re-extraction: Repeat the maceration process twice more with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Step 3: Fractionation by Solvent-Solvent Partitioning

-

Suspension: Suspend the crude ethanol extract in a mixture of water and methanol (9:1 v/v).

-

Hexane (B92381) Partition: Transfer the suspension to a separatory funnel and partition sequentially with n-hexane. This step removes nonpolar constituents like fats and sterols. Repeat the hexane wash three times.

-

DCM Partition: After separating the hexane layer, partition the remaining aqueous-methanolic layer with dichloromethane (DCM). This fraction is expected to contain the triterpenoid esters. Repeat the DCM extraction three times.

-

Concentration: Concentrate the combined DCM fractions using a rotary evaporator to yield the DCM-soluble fraction.

Step 4: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Packing: Pack a glass column with silica gel (60-120 mesh) using n-hexane as the slurry solvent.

-

Loading: Adsorb the DCM-soluble fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0, progressing to 90:10, 80:20, etc.).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to this compound (if a standard is available).

-

-

Preparative HPLC:

-

Column: C18 reversed-phase column.

-